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Compound of Interest

Compound Name: Segphos

Cat. No.: B1311966

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of the chiral ligand Segphos and its derivatives in various enantioselective transformations.
The information is intended to guide researchers in academic and industrial settings,
particularly in the field of pharmaceutical development, where precise control of
stereochemistry is paramount.

Introduction to Segphos

Segphos is a class of axially chiral biaryl bisphosphine ligands that have demonstrated
exceptional performance in a wide range of asymmetric catalytic reactions.[1][2] Developed as
an evolution of the pioneering BINAP ligand, Segphos and its derivatives, such as DM-
Segphos and DTBM-Segphos, often provide superior enantioselectivity and catalytic activity.
[3] This is attributed to their unique structural features, including a narrower dihedral angle in
the biaryl backbone, which creates a more defined and effective chiral environment around the
metal center.[4] These ligands are instrumental in forming stable and highly active complexes
with various transition metals, including ruthenium, rhodium, palladium, and copper, facilitating
a broad spectrum of enantioselective reactions.[2][5]

Applications in Asymmetric Synthesis
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Segphos and its derivatives have proven to be versatile ligands for a multitude of asymmetric
reactions, including:

Asymmetric Hydrogenation: A fundamental reaction for the synthesis of chiral alcohols and
amines from prochiral ketones, imines, and olefins.[3]

e Asymmetric Carbon-Carbon Bond Formation: Including Heck reactions, 1,4-additions
(Michael additions), and allylic alkylations, which are crucial for building complex molecular
frameworks.

o Asymmetric Hydrosilylation: An efficient method for the reduction of ketones to chiral
alcohols.[6]

o Asymmetric Reductive Amination: A direct approach to synthesize chiral amines from
ketones.[4][7]

The following sections provide detailed protocols for key applications of Segphos ligands in
enantioselective synthesis.

Application Note 1: Asymmetric Hydrosilylation of
Aryl Ketones

Reaction: Enantioselective reduction of aryl ketones to chiral benzylic alcohols using a copper-
hydride catalyst ligated with (R)-(-)-DTBM-Segphos.

Summary: This protocol describes a highly efficient and enantioselective method for the

synthesis of chiral nonracemic alcohols from the corresponding aryl ketones. The combination
of a catalytic amount of a copper salt, (R)-(-)-DTBM-Segphos, and a stoichiometric amount of
polymethylhydrosiloxane (PMHS) provides excellent yields and high enantiomeric excess (ee).

[6]

Quantitative Data:
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(R)-
Methyl-4-  Methyl-4-
(R)-(-)-
0X0-4- hydroxy-
1 DTBM- 1.0 92 >99 [1]
phenylbu  4-
Segphos
tanoate phenylbu
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1-(4- (R)-1-(4-
(R)-(-)-
Chloroph  Chloroph
2 DTBM- 0.25 95 95.3 [1][6]
enyl)etha  enyl)etha
Segphos
n-1-one n-1-ol
1- (R)-1-
(Thiophe  (Thiophe  (R)-(-)-
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1-one 1-ol
2-Chloro-
1 NG
Chloro-1-
4 phenylet DTBM- 0.5 98 92.0 [6]
phenylet
han-1- Segphos
han-1-ol
one

Experimental Protocol:

Materials:

Copper(l) chloride (CuCl)

Sodium tert-butoxide (NaOtBu)

(R)-(-)-DTBM-Segphos

Toluene (anhydrous)
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o Polymethylhydrosiloxane (PMHS)

o Aryl ketone substrate

e tert-Butanol (t-BuOH)

o Tetrahydrofuran (THF, anhydrous)

e 2.5 M aqueous potassium fluoride (KF) or sodium hydroxide (NaOH)
e Diethyl ether (Et20)

e Magnesium sulfate (MgS0Oa4) or Sodium sulfate (NazS0Oa)

« Silica gel for column chromatography

Procedure:

o Catalyst Preparation: In a glovebox, to a flame-dried 10 mL round-bottom flask equipped with
a magnetic stir bar, add CuCl (1.5 mg, 0.015 mmol, 1.0 mol %), NaOtBu (1.4 mg, 0.015
mmol, 1.0 mol %), and (R)-(-)-DTBM-Segphos (13.3 mg, 0.015 mmol, 1.0 mol %). Add 1.5
mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.

o Reaction Setup: Cool the catalyst mixture to -78 °C. Add PMHS (0.39 mL, 6.0 mmol, 4 equiv)
to the flask and stir for an additional 15 minutes.

 In a separate flame-dried 10 mL pear-shaped flask under an argon atmosphere, dissolve the
aryl ketone (1.50 mmol) and t-BuOH (80 pL, 1.50 mmol) in 1.5 mL of anhydrous THF. Cool
this solution to -78 °C.

o Reaction Execution: Transfer the substrate solution to the catalyst mixture via cannula.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: Upon completion (typically 2 hours), quench the reaction by adding 10 mL of 2.5 M
aqueous KF solution and 10 mL of Et20. Stir the biphasic mixture vigorously for 3 hours.

o Separate the layers and extract the aqueous phase with Et20 (3 x 10 mL).
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» Combine the organic extracts, wash with brine, and dry over anhydrous MgSOa.

 Purification: Remove the solvent under reduced pressure. Purify the crude product by silica
gel column chromatography (e.g., 20% EtOAc/hexanes) to yield the pure chiral alcohol.

o Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Workflow Diagram:
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Caption: Workflow for Asymmetric Hydrosilylation of Aryl Ketones.
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Application Note 2: Rhodium-Catalyzed Asymmetric
1,4-Addition for the Synthesis of (R)-Tolterodine

Reaction: Enantioselective 1,4-addition of phenylboronic acid to 6-methylcoumarin catalyzed
by a Rh/(R)-Segphos complex.

Summary: This protocol outlines the synthesis of a key intermediate for the drug (R)-tolterodine
via a highly enantioselective rhodium-catalyzed conjugate addition. The use of (R)-Segphos as
the chiral ligand is crucial for achieving excellent yield and near-perfect enantioselectivity.

Quantitative Data:

. . . Referenc

Entry Ligand Temp (°C) Time (h) Yield (%) ee (%)
(R)-

1 100 8 70 99.1
Segphos
(R)-

2 80 8 82 99.1
Segphos
(R)-

3 60 8 93 99.6
Segphos
(R)-

4 50 12 86 99.4
Segphos

5 (R)-Binap 60 8 84 96.4

Experimental Protocol:

Materials:

e Rh(acac)(CzHa4)2

* (R)-Segphos

e 6-Methylcoumarin
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Phenylboronic acid

1,4-Dioxane (anhydrous)

Water

Standard laboratory glassware for inert atmosphere reactions
Procedure:

o Catalyst Preparation: In a glovebox or under an inert atmosphere, in a Schlenk tube, mix
Rh(acac)(CzHa4)2 (3.1 mg, 0.012 mmol) and (R)-Segphos (7.3 mg, 0.012 mmol) in 1.0 mL of
anhydrous 1,4-dioxane. Stir the mixture at room temperature for 10 minutes.

» Reaction Setup: To the catalyst solution, add 6-methylcoumarin (64.1 mg, 0.4 mmol) and
phenylboronic acid (73.2 mg, 0.6 mmol).

e Add 1.0 mL of a 1:1 mixture of 1,4-dioxane and water to the reaction mixture.
¢ Reaction Execution: Seal the Schlenk tube and heat the mixture at 60 °C for 8 hours.

o Work-up: After cooling to room temperature, pour the reaction mixture into water and extract
with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

« Purification: Purify the crude product by silica gel column chromatography to obtain (R)-6-
methyl-4-phenylchroman-2-one.

e Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationship Diagram:
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Caption: Synthesis of a (R)-Tolterodine Intermediate.

Application Note 3: Asymmetric Reductive
Amination of B-Keto Esters

Reaction: Direct enantioselective synthesis of B-amino esters from (3-keto esters using a

Ru/DM-Segphos catalyst.

Summary: This protocol describes a direct and efficient method for the synthesis of chiral -

amino acids via the asymmetric reductive amination of 3-keto esters. The use of a Ru-DM-

Segphos complex as the catalyst provides high enantioselectivity and reactivity.[4]

Quantitative Data:
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Substra Product

te (B- (B- . SIC Yield Referen
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Keto Amino Ratio (%) ce

Ester) Ester)

Ethyl 3-
Ethyl )
amino-3- DM-
1 benzoyla 500 >95 98 [4]
phenylpr Segphos
cetate

opanoate

Ethyl 3- Ethyl 3-
y y DM-

2 oxobutan  aminobut 500 >05 97 [4]
Segphos
oate anoate

Experimental Protocol:

Materials:

Ru(OAc)2(DM-Segphos) (or prepared in situ)

-Keto ester

Ammonium salt (e.g., (NHa)2HPOa)

Methanol (super dehydrated)

Pressurized autoclave

Procedure:

e Reaction Setup: In a pressurized autoclave, charge the [3-keto ester (e.g., 80.07 mmol),
Ru(2-hydroxynicotinate)z(R-DM-Segphos) (0.16 mmol, S/C 500), and (NH4)2HPOa4 (98.06
mmol, 1.2 equiv).

o Purge the reaction vessel by evacuating to -0.10 MPa and backfilling with argon to 0.10
MPa. Repeat this process seven times.
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 Introduce super dehydrated methanol (e.g., 300 mL) to the vessel under a positive pressure
of argon.

e Stir the mixture at 300 rpm at 25 £ 5 °C for 10 minutes.

o Reaction Execution: Pressurize the autoclave with hydrogen gas to the desired pressure
(e.g., 5 MPa) and heat the reaction to the desired temperature (e.g., 50 °C).

» Monitor the reaction progress by analyzing aliquots for substrate conversion.

o Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully
release the hydrogen pressure.

« Filter the reaction mixture to remove any solids.
o Concentrate the filtrate under reduced pressure.

 Purification: Purify the crude product by standard methods, such as crystallization or column
chromatography, to obtain the chiral B-amino ester.

e Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Reaction Pathway Diagram:

[-Keto Ester NH3 (from Ammonium Salt) [Ru(DM-Segphos)]

+ NH3
- H20

e o ———
- ———
-
- ~-

g . . .
4 Imine/Enamine Intermediate :) H2

~ -
S——— p—

Chiral B-Amino Ester
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Caption: Pathway for Asymmetric Reductive Amination.

Application Note 4: Palladium-Catalyzed
Asymmetric Intermolecular Heck Reaction

Reaction: Enantioselective construction of a chiral quaternary carbon center via the Mizoroki-
Heck reaction of 5-substituted-2,3-dihydrofurans with aryl triflates.

Summary: This protocol describes a method for the synthesis of 2,2-disubstituted 2,5-
dihydrofurans with high enantioselectivity. While the original literature mentions (R)-
Segphos(0) giving high enantioselectivity but low yield, this representative protocol is based
on the optimized conditions for similar chiral bisphosphine monoxides that provided high yields
and ee's.

Quantitative Data (for a similar ligand system):

Entry Aryl Triflates Ligand Yield (%) ee (%)
1 Phenyl triflate (R)-BINAP(O) 64 86
2 4-Tolyl triflate (R)-BINAP(O) 72 88
3 4-Anisyl triflate (R)-BINAP(O) 75 85

Experimental Protocol:

Materials:

o Palladium(ll) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)
* (R)-Segphos or its monoxide derivative

e 5-Substituted-2,3-dihydrofuran

o Aryl triflate
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e Base (e.g., Proton sponge or a non-coordinating base)

e Anhydrous solvent (e.g., Toluene or THF)

o Standard laboratory glassware for inert atmosphere reactions
Procedure:

e Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor
(e.g., Pd(OACc)z, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., (R)-Segphos, 0.012 mmol,
6 mol%) to a Schlenk tube.

e Add the anhydrous solvent (e.g., 1.0 mL of toluene) and stir the mixture at room temperature
for 20 minutes.

e Add the 5-substituted-2,3-dihydrofuran (0.3 mmol, 1.5 equiv), the aryl triflate (0.2 mmol, 1.0
equiv), and the base (e.g., Proton sponge, 0.3 mmol, 1.5 equiv).

e Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at the desired
temperature (e.g., 80-100 °C) for the required time (e.g., 24-48 hours). Monitor the reaction
by GC or TLC.

o Work-up: After cooling to room temperature, dilute the reaction mixture with an organic
solvent (e.qg., ethyl acetate) and filter through a pad of celite.

o Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na2SOa4 and
concentrate under reduced pressure.

« Purification: Purify the crude product by silica gel column chromatography.
e Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Heck Reaction Cycle Diagram:
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Caption: Catalytic Cycle of the Heck Reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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